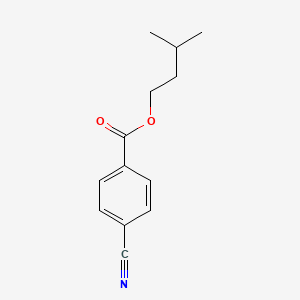

3-Methylbutyl 4-cyanobenzoate

Description

3-Methylbutyl 4-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanide group attached to the benzene ring and a 3-methylbutyl ester group

Properties

CAS No. |

54210-47-8 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-methylbutyl 4-cyanobenzoate |

InChI |

InChI=1S/C13H15NO2/c1-10(2)7-8-16-13(15)12-5-3-11(9-14)4-6-12/h3-6,10H,7-8H2,1-2H3 |

InChI Key |

HNGBOMOWBIPNBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 4-cyanobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyanide group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

Oxidation: 4-cyanobenzoic acid.

Reduction: 3-Methylbutyl 4-aminobenzoate.

Substitution: 4-cyanobenzoic acid and 3-methylbutanol.

Scientific Research Applications

3-Methylbutyl 4-cyanobenzoate finds applications in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 4-cyanobenzoate involves its interaction with specific molecular targets. The cyanide group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-cyanobenzoate: Similar structure but with a methyl ester group instead of a 3-methylbutyl ester group.

Ethyl 4-cyanobenzoate: Contains an ethyl ester group instead of a 3-methylbutyl ester group.

Propyl 4-cyanobenzoate: Contains a propyl ester group instead of a 3-methylbutyl ester group.

Uniqueness

3-Methylbutyl 4-cyanobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties

Biological Activity

3-Methylbutyl 4-cyanobenzoate, with the CAS number 54210-47-8, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds containing the cyanobenzoate moiety exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that similar compounds may possess anticancer properties by inhibiting specific enzymes involved in cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : Compounds like this one can act as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways essential for bacterial and cancer cell survival. For example, they may inhibit DNA gyrase or other critical enzymes that facilitate DNA replication .

- Cell Membrane Disruption : Some studies indicate that these compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism is particularly relevant for the development of antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Potential inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of DNA gyrase |

Case Study: Antimicrobial Testing

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of several derivatives of cyanobenzoates, including this compound. The compound was tested against common pathogens such as E. coli and Staphylococcus aureus. Results showed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial activity.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, related compounds have demonstrated favorable absorption and distribution characteristics in preclinical models. Studies suggest that modifications to the alkyl chain can enhance solubility and bioavailability, which are critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methylbutyl 4-cyanobenzoate in laboratory settings?

- Methodology : The compound can be synthesized via esterification of 4-cyanobenzoic acid with 3-methylbutanol under acid catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is advised to optimize reaction time and yield. Purification typically involves liquid-liquid extraction followed by column chromatography.

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ester. Characterization via and NMR (as demonstrated for methyl 4-cyanobenzoate in ) is critical to confirm regiochemical purity .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation or hydrolysis. Safety protocols from structurally similar esters (e.g., 3-methylbutyl 4-(dimethylamino)benzoate in ) recommend avoiding prolonged exposure to light and moisture .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical Workflow :

- NMR : NMR for verifying the ester linkage (e.g., δ ~4.3 ppm for the methylene adjacent to the oxygen) and aromatic protons (δ ~7.5–8.5 ppm for the cyanobenzoate group). NMR can confirm the nitrile carbon (δ ~115 ppm) and ester carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can this compound be utilized in mechanistic studies of radical cation generation?

- Experimental Design : Inspired by , the compound may serve as a model substrate in electron-transfer reactions. Irradiate in acetonitrile with electron donors (e.g., triethylamine) to generate radical cations. Monitor intermediates using electron paramagnetic resonance (EPR) spectroscopy .

- Data Interpretation : Compare kinetic data with computational models (DFT calculations) to elucidate electron-transfer pathways.

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Troubleshooting :

- Mass Transfer Limitations : Use a continuous flow reactor (as in ’s coal liquefaction studies) to enhance mixing and heat distribution .

- Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., unreacted 4-cyanobenzoic acid or transesterification products).

Q. How does the electron-withdrawing cyano group influence the ester’s reactivity in catalytic applications?

- Methodology :

- Kinetic Studies : Compare hydrolysis rates of this compound with non-cyano analogs under acidic/basic conditions.

- Catalytic Screening : Test the compound in hydrogenation or cross-coupling reactions, leveraging the cyano group’s ability to stabilize transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.